molecular formula C21H19N3O6S2 B2453475 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate CAS No. 877651-60-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate

Cat. No.: B2453475
CAS No.: 877651-60-0
M. Wt: 473.52
InChI Key: RGKHNBQIHROWQD-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds featuring thiadiazole and pyran cores have been investigated for their antimicrobial and antifungal properties. For instance, thiadiazole derivatives have shown significant in vitro activities against various strains of bacteria and fungi, suggesting their potential as bases for developing new antimicrobial agents (Eldin, 1999). Another study found that certain thiadiazole and thiazole derivatives exhibited potent anti-inflammatory and analgesic activities, indicating their therapeutic potential beyond antimicrobial uses (Kumar, 2022).

Antitumor Agents

Benzothiazole derivatives, similar in some respects to the compound of interest, have been synthesized and demonstrated excellent in vivo inhibitory effects on tumor growth, highlighting the anticancer potential of these types of molecules (Yoshida et al., 2005).

Tubulin Polymerization Inhibition

A study on indenopyrazoles, which share some structural similarities with the compound , identified a promising candidate for antiproliferative activity toward human cancer cells, attributed to tubulin polymerization inhibition. This suggests a mechanism by which similar compounds might exert anticancer effects (Minegishi et al., 2015).

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives has revealed their potential to inhibit photosynthetic electron transport, a process that could be exploited for developing herbicides. Compounds with the ability to interfere with photosynthesis in this manner could provide new leads for agricultural chemicals (Vicentini et al., 2005).

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKHNBQIHROWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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